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molecular formula C12H16O3 B8565926 5-(2-Methylphenoxy)pentanoic acid CAS No. 87411-34-5

5-(2-Methylphenoxy)pentanoic acid

Cat. No. B8565926
M. Wt: 208.25 g/mol
InChI Key: ZJKDYBWGOOPIFG-UHFFFAOYSA-N
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Patent
US08470861B2

Procedure details

5-(3,5-Dimethylphenoxy)pentanoic acid 26d was prepared in the same manner as 26b, except that 3,5-dimethylphenol was used as the starting material. 1H NMR (CDCl3, 400 MHz): 6.58 (s, 1H), 6.51 (s, 2H), 3.94 (t, 2H, J=5.6 Hz), 2.44 (t, 2H, J=7.2 Hz), 2.27 (s, 6H), 1.83 (m, 4H). MS (ESI): 245 [M+Na]+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC=CC=1O[CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10].[CH3:16][C:17]1[CH:18]=[C:19]([OH:24])[CH:20]=[C:21]([CH3:23])[CH:22]=1>>[CH3:16][C:17]1[CH:18]=[C:19]([CH:20]=[C:21]([CH3:23])[CH:22]=1)[O:24][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OCCCCC(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OCCCCC(=O)O)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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